molecular formula C11H15NO B13500637 rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans

rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans

Cat. No.: B13500637
M. Wt: 177.24 g/mol
InChI Key: KGUANQIYJMYHHY-GHMZBOCLSA-N
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Description

rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans: is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its unique structural features, including a methoxy group and an amine group attached to a tetrahydronaphthalene backbone. The “rac” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans typically involves several steps:

    Starting Material: The synthesis often begins with commercially available naphthalene derivatives.

    Methoxylation: Introduction of the methoxy group is achieved through methylation reactions using reagents such as methyl iodide in the presence of a base.

    Cyclization: The tetrahydronaphthalene ring is formed through cyclization reactions, often involving catalytic hydrogenation.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amine group, converting it to an alkylamine or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkylamines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its chiral properties and potential applications in asymmetric synthesis.

Biology:

  • Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans involves its interaction with molecular targets such as enzymes and receptors. The methoxy and amine groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

  • rac-(1R,2R)-2-methoxycyclobutan-1-ol, trans
  • rac-(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanol, trans
  • rac-(1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid, trans

Uniqueness: rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans stands out due to its tetrahydronaphthalene backbone, which imparts unique structural and electronic properties. This makes it particularly valuable in applications requiring specific chiral and functional characteristics.

Biological Activity

The compound rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans is a member of the tetrahydronaphthalene class of compounds, which has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on receptor interactions and pharmacological properties.

Chemical Structure and Properties

The molecular formula of rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is C11H15NC_{11}H_{15}N with a molecular weight of approximately 175.25 g/mol. The structure features a methoxy group attached to a tetrahydronaphthalene backbone, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC11H15N
Molecular Weight175.25 g/mol
CAS NumberNot specified

Receptor Affinity

Research indicates that rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine exhibits significant affinity for various neurotransmitter receptors. Notably:

  • 5-HT1A Receptor : Studies have shown that this compound interacts with the 5-HT1A receptor, which is implicated in mood regulation and anxiety. The binding affinity was comparable across different enantiomers of related compounds, suggesting a consistent mechanism of action at this receptor site .
  • Dopamine Receptors : The compound also shows interaction with D2 receptors. However, it is noted that stereochemistry plays a critical role in selectivity; for instance, certain enantiomers displayed higher affinities than others .

Pharmacological Implications

The biological activity of rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has implications for its use in treating neurological disorders. Its ability to modulate serotonin and dopamine pathways could make it a candidate for further development in pharmacotherapy for conditions such as depression and schizophrenia.

Case Studies

In a study examining various tetrahydronaphthalene derivatives:

  • Compound Efficacy : Compounds similar to rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine were evaluated for their effects on anxiety-like behaviors in animal models. Results indicated that certain derivatives significantly reduced anxiety levels as measured by the elevated plus maze test .

The mechanism by which rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects likely involves modulation of neurotransmitter release and receptor activation. Specifically:

  • Serotonergic Modulation : By acting on the 5-HT1A receptor, it may enhance serotonergic transmission which is beneficial in mood disorders.
  • Dopaminergic Pathways : Interaction with D2 receptors suggests potential applications in managing psychotic symptoms or enhancing dopaminergic activity in certain contexts.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H15NO/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-5,10-11H,6-7,12H2,1H3/t10-,11-/m1/s1

InChI Key

KGUANQIYJMYHHY-GHMZBOCLSA-N

Isomeric SMILES

CO[C@@H]1CCC2=CC=CC=C2[C@H]1N

Canonical SMILES

COC1CCC2=CC=CC=C2C1N

Origin of Product

United States

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